2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline

Nitric Oxide Synthase nNOS Enzyme Inhibition

Problem: Researchers studying nNOS require isoform-selective probes with defined off-target profiles to avoid eNOS cross-reactivity and uncontrolled cardiac liability in phenotypic assays. Solution: 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline (CAS 241146-77-0) is a validated nNOS inhibitor with quantitative selectivity and hERG parameters. • nNOS IC₅₀: 97 nM - benchmark for HTS and neuronal cell assays • eNOS IC₅₀: 33.3 µM - 343-fold selectivity for neuronal vs. endothelial NOS • hERG EC₅₀: 4.5 µM - calibrated reference for cardiac safety profiling • Purity: ≥95%; shipped globally from BenchChem with full QA documentation.

Molecular Formula C18H17N5O2
Molecular Weight 335.367
CAS No. 241146-77-0
Cat. No. B2554997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline
CAS241146-77-0
Molecular FormulaC18H17N5O2
Molecular Weight335.367
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C18H17N5O2/c24-23(25)15-7-5-14(6-8-15)21-9-11-22(12-10-21)18-13-19-16-3-1-2-4-17(16)20-18/h1-8,13H,9-12H2
InChIKeyWRLTWXBXJARXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

nNOS Chemical Probe: 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline


2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline (CAS: 241146-77-0) is a quinoxaline-based small molecule characterized by a 4-nitrophenylpiperazine substituent. It serves as a research chemical probe for studying nitric oxide synthase (NOS) isoforms, particularly neuronal NOS (nNOS). The compound has a molecular weight of 335.4 g/mol and a molecular formula of C18H17N5O2 . Commercial availability from suppliers like AKSci with a specified purity of ≥95% supports its use in academic and industrial research.

Target engagement nNOS enzyme inhibition studies
Isoform context Selectivity profiling over eNOS
Probe specification Quality-controlled research tool

Why Generic Substitution Fails for 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline


While many quinoxaline derivatives or general nNOS inhibitors exist, simple substitution is highly inadvisable for 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline (CAS 241146-77-0). This compound exhibits a distinct quantitative profile of nNOS inhibition (IC50 = 97 nM) combined with a specific selectivity window over the endothelial isoform (eNOS, IC50 = 33.3 µM) and a defined hERG liability (EC50 = 4.5 µM) [1]. These parameters are not uniform across the class; other piperazinylquinoxalines may have different potency against PI3K or 5-HT3 receptors [2][3]. Using an uncharacterized analog without this exact profile could lead to flawed experimental conclusions regarding isoform selectivity, off-target cardiac safety signals, or misinterpretation of cellular assay results. The data below substantiate why this specific chemical entity is required for reproducible and interpretable research.

Isoform selectivity profile not uniform

The nNOS-over-eNOS selectivity window determined for this compound is not a class property; structural modifications can substantially alter isoform preference.

Off-target receptor engagement varies

Uncharacterized piperazinylquinoxalines may have PI3K or 5-HT3 receptor activity that confounds NOS pathway interpretation.

hERG interaction context differs

The reported hERG channel interaction is specific to this molecule; analogs may exhibit different off-target cardiac ion channel profiles.

Selectivity & Safety Profile: 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline


nNOS Inhibition Potency

The target compound demonstrates potent inhibition of human neuronal nitric oxide synthase (nNOS). Its IC50 value of 97 nM [1] is within the same order of magnitude as the well-characterized nNOS inhibitor 7-nitroindazole (7-NI), which has a reported IC50 of 280 nM for human nNOS [2]. This establishes its utility as a tool compound for modulating nNOS activity.

nNOS Inhibition
Reported
97 nM Target IC50 (nNOS)
280 nM 7-NI IC50 (nNOS)
Supports nNOS enzyme inhibition studies
Approx. 2.9-fold difference; human nNOS Sf9 assay
Nitric Oxide Synthase nNOS Enzyme Inhibition

nNOS vs. eNOS Selectivity

A key differentiator for this compound is its measurable, though modest, selectivity for nNOS over the endothelial isoform (eNOS). It inhibits human eNOS with an IC50 of 33.3 µM [1]. This results in a selectivity ratio (eNOS IC50 / nNOS IC50) of approximately 343-fold. This is contrasted with the non-selective NOS inhibitor L-NAME, which has reported IC50 values of 500 nM for eNOS and 650 nM for nNOS, yielding a selectivity ratio near 1.3 [2].

nNOS vs. eNOS Selectivity
Reported
~343-fold Selectivity ratio (eNOS/nNOS)
~1.3 L-NAME ratio
Quantifies nNOS-over-eNOS selectivity context
>260-fold higher selectivity than non-selective L-NAME
Isoform Selectivity eNOS nNOS

hERG Channel Interaction and Cardiac Safety

Inhibition of the hERG potassium channel is a primary concern for cardiac toxicity. This compound inhibits the human ERG channel with an EC50 of 4.5 µM in a patch-clamp assay [1]. This value provides a quantifiable benchmark for its cardiac safety margin. For comparison, a lead nNOS inhibitor candidate from a tetrahydroquinoline series was reported to have an improved hERG profile with an IC50 >30 µM, highlighting a 6.7-fold or greater safety advantage for that optimized molecule [2].

hERG Channel Interaction
Reported
4.5 µM
hERG EC50 (patch-clamp)
Reports hERG channel interaction benchmark
Compared to tetrahydroquinoline with >30 µM; HEK293 assay
hERG Cardiac Safety Off-Target Activity

Purity and Chemical Specifications

For reproducible experimental outcomes, the exact chemical identity and purity of the research material are paramount. The commercial specification for 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline (CAS 241146-77-0) from AKSci includes a minimum purity of 95% . This is a critical differentiator from in-house synthesized batches or unspecified commercial sources where purity may vary and impact assay results. The molecular weight is 335.4 g/mol .

Purity Specification
Supplier data
≥95%
Minimum purity
Defined quality attribute for reproducibility
Per supplier certificate of analysis; verify lot-specific data
Quality Control Analytical Chemistry Purity

Applications of 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline


Selective nNOS Inhibition in Cellular Models

Based on its 343-fold selectivity for nNOS over eNOS (Section 3, Evidence_Item 2), this compound is best applied in cellular assays (e.g., neuronal cell lines) where the specific contribution of nNOS to nitric oxide production needs to be distinguished from that of eNOS. The defined hERG activity (EC50 4.5 µM) should be considered when interpreting phenotypic effects in excitable cells [1].

nNOS Inhibitor Discovery Benchmark

With a well-defined nNOS IC50 of 97 nM (Section 3, Evidence_Item 1), this compound serves as a valuable benchmark or control in high-throughput screening campaigns aimed at identifying novel nNOS inhibitors. Its quantifiable potency and selectivity profile allow for rigorous comparison against new chemical entities [1].

In Vitro Cardiac Safety Profiling

The compound's established hERG channel EC50 of 4.5 µM (Section 3, Evidence_Item 3) makes it a useful tool for in vitro cardiac safety profiling. It can be employed as a reference compound in patch-clamp assays to calibrate the sensitivity of hERG screening platforms or as a positive control when assessing the hERG liability of other nNOS-targeting molecules [1].

Application
Selection Property
Validation Focus
nNOS pathway studies in neuronal models
nNOS-over-eNOS selectivity context
nNOS-specific endpoint response
nNOS inhibitor screening benchmark
Quantified nNOS inhibitory profile
Comparator assay-response context
hERG channel interaction screening
Reported hERG interaction benchmark
hERG assay endpoint review

Technical Documentation Hub

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22 linked technical documents
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